molecular formula C27H28N2O3S B10818631 3-(3-(2-Methoxyphenyl)-4-oxothiazolidin-2-yl)-N-(4-phenylbutyl)benzamide

3-(3-(2-Methoxyphenyl)-4-oxothiazolidin-2-yl)-N-(4-phenylbutyl)benzamide

Cat. No.: B10818631
M. Wt: 460.6 g/mol
InChI Key: BOSNKHFAOWELSW-UHFFFAOYSA-N
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Description

3-(3-(2-Methoxyphenyl)-4-oxothiazolidin-2-yl)-N-(4-phenylbutyl)benzamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a thiazolidinone ring, a methoxyphenyl group, and a phenylbutyl side chain. Its multifaceted structure allows it to participate in a variety of chemical reactions, making it a valuable subject of study in organic chemistry, medicinal chemistry, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-(2-Methoxyphenyl)-4-oxothiazolidin-2-yl)-N-(4-phenylbutyl)benzamide typically involves multiple steps, starting with the preparation of the thiazolidinone ring. One common method involves the cyclization of a thiourea derivative with an α-haloketone under basic conditions. The methoxyphenyl group can be introduced through a nucleophilic aromatic substitution reaction, while the phenylbutyl side chain is often added via a Friedel-Crafts acylation reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. Catalysts such as palladium or platinum may be employed to facilitate certain steps, and advanced purification techniques like chromatography and crystallization are used to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-(3-(2-Methoxyphenyl)-4-oxothiazolidin-2-yl)-N-(4-phenylbutyl)benzamide undergoes a variety of chemical reactions, including:

    Oxidation: The thiazolidinone ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group in the thiazolidinone ring can be reduced to form alcohols.

    Substitution: The methoxy group can be replaced by other nucleophiles through nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are frequently used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, alcohols, and various substituted derivatives, depending on the specific reagents and conditions used.

Scientific Research Applications

3-(3-(2-Methoxyphenyl)-4-oxothiazolidin-2-yl)-N-(4-phenylbutyl)benzamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.

    Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of infectious diseases and cancer.

    Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 3-(3-(2-Methoxyphenyl)-4-oxothiazolidin-2-yl)-N-(4-phenylbutyl)benzamide involves its interaction with various molecular targets. The thiazolidinone ring can interact with enzymes and proteins, potentially inhibiting their activity. The methoxyphenyl group may enhance the compound’s ability to penetrate cell membranes, while the phenylbutyl side chain can interact with hydrophobic regions of target molecules. These interactions can disrupt cellular processes and lead to the compound’s observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • **3-(2-Methoxyphenyl)-4-oxothiazolidin-2-yl)-N-(4-phenylbutyl)benzamide
  • **3-(3-(2-Hydroxyphenyl)-4-oxothiazolidin-2-yl)-N-(4-phenylbutyl)benzamide
  • **3-(3-(2-Chlorophenyl)-4-oxothiazolidin-2-yl)-N-(4-phenylbutyl)benzamide

Uniqueness

What sets 3-(3-(2-Methoxyphenyl)-4-oxothiazolidin-2-yl)-N-(4-phenylbutyl)benzamide apart from similar compounds is its methoxy group, which can significantly influence its chemical reactivity and biological activity. The presence of the methoxy group can enhance the compound’s ability to participate in nucleophilic aromatic substitution reactions and may also affect its pharmacokinetic properties, such as absorption, distribution, metabolism, and excretion.

Properties

IUPAC Name

3-[3-(2-methoxyphenyl)-4-oxo-1,3-thiazolidin-2-yl]-N-(4-phenylbutyl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H28N2O3S/c1-32-24-16-6-5-15-23(24)29-25(30)19-33-27(29)22-14-9-13-21(18-22)26(31)28-17-8-7-12-20-10-3-2-4-11-20/h2-6,9-11,13-16,18,27H,7-8,12,17,19H2,1H3,(H,28,31)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOSNKHFAOWELSW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1N2C(SCC2=O)C3=CC(=CC=C3)C(=O)NCCCCC4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H28N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

460.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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